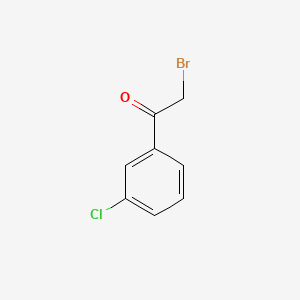

2-Bromo-1-(3-chlorophenyl)ethanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as sol in alcohol. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-1-(3-chlorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJVRURZDIOVSSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10194000 | |

| Record name | 2-Bromo-3'-chloroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10194000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [HSDB] | |

| Record name | 2-Bromo-3'-chloroacetophenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3075 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

SOL IN ALCOHOL | |

| Record name | 2-BROMO-3'-CHLOROACETOPHENONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2679 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

NEEDLES | |

CAS No. |

41011-01-2 | |

| Record name | 2-Bromo-1-(3-chlorophenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41011-01-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-3'-chloroacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041011012 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-3'-chloroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10194000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | M-CHLOROPHENACYL BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N62718DTBS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-BROMO-3'-CHLOROACETOPHENONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2679 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

39.5-40 °C | |

| Record name | 2-BROMO-3'-CHLOROACETOPHENONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2679 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Introduction: Defining a Versatile Synthetic Building Block

An In-Depth Technical Guide to 2-Bromo-1-(3-chlorophenyl)ethanone (CAS: 41011-01-2)

Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

This compound, also known by synonyms such as 3-Chlorophenacyl bromide and α-Bromo-3-chloroacetophenone, is a halogenated aryl ketone that serves as a pivotal intermediate in modern organic synthesis.[1][2] Belonging to the class of α-haloketones, its structure is characterized by a bifunctional reactivity profile stemming from two distinct electrophilic centers: the α-carbon bearing the bromine atom and the carbonyl carbon.[3] This dual reactivity makes it an exceptionally valuable precursor for constructing complex molecular architectures, particularly in the synthesis of heterocyclic compounds that form the core of numerous pharmaceutical and agrochemical agents.[1][4]

This guide provides a comprehensive technical overview, from synthesis and reactivity to applications and safe handling, grounded in established protocols and mechanistic principles.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. This data is critical for experimental design, safety assessment, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 41011-01-2 | [2][5][6] |

| Molecular Formula | C₈H₆BrClO | [1][5][6][7] |

| Molecular Weight | 233.49 g/mol | [1][5][6][7] |

| IUPAC Name | This compound | [1][2] |

| Appearance | Solid, Needles | [2][6] |

| Melting Point | 39-43 °C | [6][7] |

| Storage Temperature | 2-8°C, Sealed in dry conditions | [6][8] |

| SMILES | C1=CC(=CC(=C1)Cl)C(=O)CBr | [1][6] |

| InChI Key | KJVRURZDIOVSSQ-UHFFFAOYSA-N | [1][6] |

Part 1: Synthesis and Purification

The most direct and widely adopted method for synthesizing this compound is the selective α-bromination of its precursor, 3-chloroacetophenone.[1] The causality behind this reaction's success lies in the activation of the α-position by the electron-withdrawing carbonyl group, which facilitates the formation of an enol or enolate intermediate that is highly susceptible to electrophilic attack by bromine.

Mechanism: Acid-Catalyzed α-Bromination

The reaction typically proceeds under acidic conditions. The acid catalyst protonates the carbonyl oxygen, increasing the acidity of the α-hydrogens and promoting keto-enol tautomerization. The resulting enol is the key reactive intermediate. Its electron-rich double bond readily attacks molecular bromine (an electrophile), leading to the formation of the α-brominated ketone and regeneration of the acid catalyst.

Caption: Mechanism of acid-catalyzed α-bromination.

Field-Proven Experimental Protocol

This protocol describes the synthesis of 2-bromo-3'-chloroacetophenone from 3-chloroacetophenone using molecular bromine in methanol.[9] This method avoids harsher solvents and provides a high yield of the target compound.

Materials:

-

3-chloroacetophenone (1 mol, 154.6 g)

-

Anhydrous Methanol (310 mL)

-

Bromine (0.99 mol, 158.2 g)

-

Heptane

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: Charge a four-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer with 3-chloroacetophenone and anhydrous methanol. Maintain a nitrogen atmosphere.

-

Bromine Addition: While stirring continuously, slowly add bromine dropwise. The key to selectivity and avoiding side reactions is rigorous temperature control; maintain the internal temperature between 30°C and 45°C. The addition should be completed over approximately 1 hour.[9]

-

Reaction Completion: After completing the addition, continue stirring at the same temperature for an additional 10 minutes to ensure the reaction goes to completion.

-

Precipitation: Add 160 g of water to the reaction mixture. Cool the solution to -10°C to induce crystallization of the product.

-

Isolation: Collect the crude product by filtration.

-

Purification: Dissolve the crude solid in heptane (approx. 750 g). Wash the organic solution twice with water (200 g each). Dry the organic phase with anhydrous magnesium sulfate, filter off the desiccant, and concentrate the filtrate under reduced pressure to yield the purified product.[9]

Self-Validation: The success of this protocol is validated by the high yield (reported as 91.0%) and purity of the final product.[9] Monitoring by Thin Layer Chromatography (TLC) during the reaction can confirm the consumption of the starting material.

Part 2: Chemical Reactivity and Synthetic Utility

The synthetic power of this compound stems from its nature as an α-haloketone, a class of compounds renowned for their versatility.[3] The presence of the carbonyl group significantly activates the adjacent carbon-bromine bond towards nucleophilic attack, making it a potent alkylating agent.

The Duality of Electrophilic Sites

A nucleophile can potentially attack two primary sites on the molecule:

-

α-Carbon (SN2 Reaction): The inductive effect of the carbonyl group polarizes the C-Br bond, making the α-carbon highly electron-deficient and susceptible to nucleophilic substitution. This pathway is significantly faster than for analogous alkyl halides.[10]

-

Carbonyl Carbon: Like any ketone, the carbonyl carbon is electrophilic and can be attacked by nucleophiles, although this is often a competing or subsequent reaction pathway.

Caption: Primary nucleophilic attack pathways.

Key Transformations and Applications

This reactivity profile enables a wide array of synthetic transformations, making it a cornerstone intermediate.

-

Heterocycle Synthesis: α-Haloketones are classic precursors for building heterocycles. For instance, reaction with thioamides or thioureas yields medicinally important thiazole rings.[4] Similarly, it can be used in the Hantzsch pyrrole synthesis.[4]

-

Preparation of 1,4-Diketones: It serves as a substrate for the one-step synthesis of symmetrical 1,4-diketones when treated with a Zn-I₂ system.[9][11]

-

Pharmaceutical and Agrochemical Intermediate: The compound is widely used as an intermediate in the multi-step synthesis of active pharmaceutical ingredients (APIs) and crop protection agents.[1][12]

-

Potential Therapeutic Agent: Research has pointed to this compound as a potential selective agonist for the Cannabinoid receptor type 2 (CB2).[1] Activation of the CB2 receptor is linked to immunomodulatory and anti-inflammatory responses, and this activity has been explored in the context of treating neuroinflammation associated with psychotic disorders like schizophrenia.[1]

Part 3: Analytical Characterization

Confirming the identity and purity of synthesized this compound is achieved through standard spectroscopic techniques.

| Analytical Method | Expected Observation | Rationale |

| Infrared (IR) Spectroscopy | Strong C=O stretch at ~1710 cm⁻¹ | Characteristic stretching vibration for an aryl ketone.[1] |

| ¹H NMR Spectroscopy | Aromatic protons: δ 7.2–8.4 ppmMethylene protons (-CH₂Br): singlet, ~δ 4.4 ppm | The aromatic region shows complex splitting due to the meta-substitution. The α-protons are deshielded by both the carbonyl and bromine. |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) showing a characteristic isotopic pattern for Br and Cl. | The presence of one bromine (¹⁹Br/⁸¹Br ≈ 1:1) and one chlorine (³⁵Cl/³⁷Cl ≈ 3:1) creates a unique and easily identifiable cluster of peaks. |

Part 4: Safety, Handling, and Disposal

As a reactive alkylating agent, this compound requires careful handling. It is classified as a hazardous substance.

GHS Hazard Classification

| Pictogram | GHS Code | Hazard Statement | Source(s) |

| GHS07 | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [2][7][13] |

The substance is also a lachrymator, meaning it irritates the eyes and causes tearing.[2][7]

Protocol for Safe Handling and Emergency Response

Engineering Controls & Personal Protective Equipment (PPE):

-

Ventilation: Always handle this compound in a well-ventilated chemical fume hood.[13]

-

Eye Protection: Wear tightly fitting safety goggles or a face shield.[6][13]

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Take off contaminated clothing immediately.[6][13]

-

Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge (e.g., N95 dust mask).[6]

First Aid Measures:

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a POISON CENTER or doctor.[7][13]

-

Skin Contact: Immediately wash with plenty of soap and water. If skin irritation occurs, seek medical attention.[7][13]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[7][13]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.

Storage and Disposal:

-

Storage: Store in a dry, cool, and well-ventilated place in a tightly closed container.[7] Store locked up.[13] Recommended storage is at 2-8°C.[6][8]

-

Disposal: Dispose of contents and container to an approved waste disposal facility in accordance with local, state, and federal regulations.[13]

References

-

phenacyl bromide - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Available from: [Link]

-

Synthesis of phenacyl bromides via K2S2O8-mediated tandem hydroxybromination and oxidation of styrenes in water. (n.d.). Green Chemistry (RSC Publishing). Available from: [Link]

-

The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. (n.d.). PMC - NIH. Available from: [Link]

-

synthesis of Alpha-Bromoacetophenone | Phenacyl Bromide Preparation Step-by-Step. (2025, January 26). YouTube. Available from: [Link]

-

Alpha-halogenation of carbonyls | Organic Chemistry II Class Notes. (n.d.). Fiveable. Available from: [Link]

-

Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. (2025, May 22). JoVE. Available from: [Link]

-

α-Halo ketone. (n.d.). Wikipedia. Available from: [Link]

-

2-Bromo-3'-chloroacetophenone. (n.d.). PubChem. Available from: [Link]

-

CAS No : 41011-01-2 | Product Name : 2-Bromo-1-(3-chlorophenyl)ethan-1-one. (n.d.). Pharmaffiliates. Available from: [Link]

-

1-(2-Bromo-3-chlorophenyl)ethanone. (n.d.). MySkinRecipes. Available from: [Link]

- Synthesis method of 2-chloro-3'-bromoacetophenone. (n.d.). Google Patents.

-

This compound. (n.d.). SynZeal. Available from: [Link]

-

(i) 2-Bromo-1-(4-chlorophenyl)ethanone or... (n.d.). ResearchGate. Available from: [Link]

-

A facile, efficient, environmentally benign protocol has been developed for rapid synthesis of α-bromoacetophenones... (n.d.). Asian Journal of Organic & Medicinal Chemistry. Available from: [Link]

Sources

- 1. Buy this compound | 41011-01-2 [smolecule.com]

- 2. 2-Bromo-3'-chloroacetophenone | C8H6BrClO | CID 38738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. α-Halo ketone - Wikipedia [en.wikipedia.org]

- 5. chemscene.com [chemscene.com]

- 6. 2-溴-3′-氯苯乙酮 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. 41011-01-2|this compound|BLD Pharm [bldpharm.com]

- 9. 3-CHLOROPHENACYL BROMIDE | 41011-01-2 [chemicalbook.com]

- 10. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scbt.com [scbt.com]

- 12. 1-(2-Bromo-3-chlorophenyl)ethanone [myskinrecipes.com]

- 13. echemi.com [echemi.com]

An In-depth Technical Guide to 3-Chlorophenacyl Bromide: Properties, Reactivity, and Analytical Methodologies

Abstract

3-Chlorophenacyl bromide (CAS 41011-01-2), also known as 2-Bromo-3'-chloroacetophenone, is a halogenated aromatic ketone of significant interest in synthetic organic chemistry and drug development.[1][2] Its bifunctional nature, characterized by two distinct electrophilic centers, renders it a versatile alkylating agent and a valuable precursor for synthesizing a wide array of heterocyclic compounds.[3][4] This guide provides a comprehensive overview of its core physical and chemical properties, explores its reactivity through the lens of established reaction mechanisms, details protocols for its synthesis and analysis, and outlines critical safety and handling procedures for laboratory use.

Core Physicochemical Properties

3-Chlorophenacyl bromide is an off-white to yellow crystalline solid at standard conditions.[5] Its structure features a benzene ring substituted with a chlorine atom at the meta-position and a bromoacetyl group. This arrangement of a carbonyl group adjacent to a carbon-bromine bond is characteristic of an α-haloketone, a class of compounds known for their heightened reactivity.[3][6]

Identification and Key Data

The fundamental properties of 3-Chlorophenacyl bromide are summarized below for quick reference by researchers.

| Property | Value | Reference(s) |

| IUPAC Name | 2-bromo-1-(3-chlorophenyl)ethanone | [7] |

| Synonyms | 2-Bromo-3'-chloroacetophenone, m-Chlorophenacyl bromide | [1][7][8] |

| CAS Number | 41011-01-2 | [7][9] |

| Molecular Formula | C₈H₆BrClO | [5][7][8] |

| Molecular Weight | 233.49 g/mol | [7][8][10] |

| Appearance | Off-white to yellow solid, needles | [5][7][11] |

| Melting Point | 39-43 °C | [5] |

| Boiling Point | 122-124 °C | [5] |

| Storage Temperature | 2-8°C, in a dry, well-ventilated place | [5][12] |

Chemical Reactivity and Mechanistic Insights

The synthetic utility of 3-Chlorophenacyl bromide is rooted in the reactivity of the α-haloketone moiety. The electron-withdrawing nature of the adjacent carbonyl group polarizes the carbon-bromine bond, significantly increasing the electrophilicity of the α-carbon.[3] This makes it an excellent substrate for nucleophilic substitution reactions, primarily proceeding via an Sₙ2 mechanism.[13]

Nucleophilic Substitution Reactions

As a potent alkylating agent, 3-Chlorophenacyl bromide readily reacts with a variety of nucleophiles.[4][6] The Sₙ2 pathway is favored over the Sₙ1 pathway because the formation of an α-carbonyl carbocation is energetically unfavorable.[13]

-

Causality: The choice of nucleophile is critical. Weakly basic nucleophiles are preferred to minimize competing side reactions.[13] Strong bases can abstract the acidic α-hydrogen, leading to the formation of an α-haloenolate, which can initiate undesirable pathways such as the Favorskii rearrangement.[13][14]

A generalized workflow for this key reaction is depicted below.

Caption: Generalized Sₙ2 reaction pathway for 3-Chlorophenacyl bromide.

Applications in Heterocyclic Synthesis

The dual electrophilic nature of 3-Chlorophenacyl bromide (at the α-carbon and the carbonyl carbon) makes it a cornerstone reagent for constructing heterocyclic systems.

-

Benzofuran Synthesis: It can undergo cyclo-condensation with ortho-hydroxycarbonyl compounds, such as salicylaldehyde, to form substituted benzofurans.[3]

-

Fused Pyrrole Derivatives: Reaction with N-heterocyclic compounds like pyridines or imidazoles leads to quaternization. The resulting ylides can then undergo cycloaddition with alkenes or alkynes, providing a route to various fused pyrrole structures.[3]

-

1,4-Diketone Formation: In the presence of a Zinc-Iodine couple, it serves as a substrate for the one-step preparation of symmetrical 1,4-diketones.[8][9]

Experimental Protocols

Synthesis of 3-Chlorophenacyl Bromide

The most common and efficient laboratory synthesis involves the direct α-bromination of 3-chloroacetophenone.[4][9]

-

Expertise: This electrophilic substitution is performed under controlled conditions to ensure selective bromination at the α-carbon while preventing unwanted aromatic bromination or the formation of poly-brominated byproducts.[4] Temperature control is crucial to suppress side reactions.[4]

Caption: Step-by-step workflow for the synthesis of 3-Chlorophenacyl bromide.

Detailed Protocol:

-

Setup: In a four-necked flask under a nitrogen atmosphere, add anhydrous methanol (310 mL) and 3-chloroacetophenone (154.6 g, 1 mol).[9]

-

Bromination: While stirring continuously, slowly add bromine (158.2 g, 0.99 mol) dropwise. The rate of addition should be controlled to maintain the internal temperature between 30°C and 45°C. This step should take approximately 1 hour.[9]

-

Reaction Completion: After completing the addition, continue stirring at the same temperature for an additional 10 minutes.[9]

-

Precipitation: Add water (160 g) to the reaction mixture and cool the solution to -10°C to facilitate crystal precipitation.[9]

-

Isolation: Collect the crude product by filtration.[9]

-

Purification: Dissolve the crude solid in heptane. Wash the organic solution twice with water, then dry it over anhydrous magnesium sulfate. Remove the desiccant by filtration.[9]

-

Final Product: Concentrate the filtrate under reduced pressure to yield pure 2-bromo-3-chloroacetophenone.[9]

Analytical Characterization

A multi-technique approach is required for unambiguous structural confirmation and purity assessment.[15]

1. Spectroscopic Analysis:

-

Infrared (IR) Spectroscopy: Used to identify key functional groups. A strong absorption peak around 1700 cm⁻¹ is indicative of the ketone carbonyl (C=O) stretch.[16][17]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information.

-

¹H NMR: Will show characteristic signals for the aromatic protons (with a splitting pattern indicating meta-substitution) and a singlet for the two methylene (-CH₂) protons adjacent to the carbonyl and bromine.[18][19]

-

¹³C NMR: Will confirm the number of unique carbon environments, including the carbonyl carbon, the methylene carbon, and the distinct aromatic carbons.[17][18]

-

-

Mass Spectrometry (MS): Determines the molecular weight and isotopic distribution. The mass spectrum will exhibit a characteristic cluster of peaks for the molecular ion (M⁺) due to the natural isotopic abundances of bromine (⁷⁹Br/⁸¹Br) and chlorine (³⁵Cl/³⁷Cl).[15][19]

2. Chromatographic Purity Assessment (HPLC):

-

Trustworthiness: High-Performance Liquid Chromatography (HPLC) is the industry-standard method for quantifying the purity of small molecule pharmaceuticals and intermediates due to its robustness and resolving power.[20][21] A reversed-phase method is typically employed for compounds of this polarity.[22]

Caption: Standard workflow for determining the purity of 3-Chlorophenacyl bromide via HPLC.

Exemplary HPLC Protocol:

-

Instrumentation: HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[21]

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water, often with an acidic modifier like phosphoric acid or formic acid to improve peak shape.[22]

-

Detection: UV detection at an appropriate wavelength (e.g., 215 nm or 310 nm).[23]

-

Sample Preparation: Prepare a stock solution by dissolving an accurately weighed amount of the compound in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the solution before injection.[21]

-

Analysis: Inject the sample and record the chromatogram. Purity is typically calculated based on the relative peak area percentage.

Safety, Handling, and Storage

3-Chlorophenacyl bromide is a hazardous substance and must be handled with appropriate precautions.

-

Primary Hazards: It is a lachrymator, meaning it causes tearing.[1][5] It is classified as causing severe skin burns, skin irritation, and serious eye damage.[24] Inhalation may cause respiratory irritation.[5]

-

Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood. Wear chemical-resistant gloves (inspect before use), chemical safety goggles, a face shield, and a lab coat.[12]

-

Handling: Avoid all contact with skin, eyes, and clothing.[12] Do not breathe dust or vapors.[25] Ensure adequate ventilation and wash hands thoroughly after handling.[12][24]

-

Storage: Store in a tightly closed container in a cool (recommended 2-8°C), dry, and well-ventilated area away from incompatible materials.[5][12]

-

First Aid:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention from an ophthalmologist.[12][25]

-

Skin Contact: Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention.[12][26]

-

Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, administer artificial respiration and seek immediate medical attention.[12][26]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[12][27]

-

References

-

Wikipedia. α-Halo ketone. [Link]

-

Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(12), 5011-5095. [Link]

-

JoVE. Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. [Link]

-

Journal of the American Chemical Society. Mechanism of the Reaction of α-Haloketones with Weakley Basic Nucleophilic Reagents. [Link]

-

PubChem. 2-Bromo-3'-chloroacetophenone. [Link]

-

PubChem. p-Chlorophenacyl bromide. [Link]

-

Merck Index Online. p-Chlorophenacyl Bromide. [Link]

-

Haz-Map. 2-Bromo-3'-chloroacetophenone. [Link]

-

Pharmaffiliates. 2-Bromo-1-(3-chlorophenyl)ethan-1-one. [Link]

-

Wiley Online Library. C1‐4 Alkylation of Aryl Bromides with Light Alkanes enabled by Metallaphotocatalysis in Flow. [Link]

-

American Pharmaceutical Review. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

-

YouTube. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. [Link]

-

SIELC Technologies. Separation of 2-Bromo-3'-chloroacetophenone on Newcrom R1 HPLC column. [Link]

-

Organic Syntheses. p-BROMOPHENACYL BROMIDE. [Link]

-

ResearchGate. NMR, mass spectroscopy, IR - finding compound structure. [Link]

-

AquaEnergy Expo. Analytical methods for tracing pharmaceutical residues in water and wastewater. [Link]

-

YouTube. Solving an Unknown Organic Structure using NMR, IR, and MS. [Link]

- Google Patents.

-

PubMed Central. Enantioselective Catalytic α-Alkylation of Aldehydes via an SN1 Pathway. [Link]

-

YouTube. Structure Determination from Spectra (3) (H NMR, C NMR, IR) [Ketone, Alkyl halides, Alcohols]. [Link]

-

Acta Poloniae Pharmaceutica. HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. [Link]

-

Maricopa Open Digital Press. Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy. [Link]

-

PubMed Central. Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions. [Link]

Sources

- 1. 2-Bromo-3'-chloroacetophenone - Hazardous Agents | Haz-Map [haz-map.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Bromophenacyl bromide | 18523-22-3 | Benchchem [benchchem.com]

- 5. 3-CHLOROPHENACYL BROMIDE price,buy 3-CHLOROPHENACYL BROMIDE - chemicalbook [chemicalbook.com]

- 6. α-Halo ketone - Wikipedia [en.wikipedia.org]

- 7. 2-Bromo-3'-chloroacetophenone | C8H6BrClO | CID 38738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. 3-CHLOROPHENACYL BROMIDE | 41011-01-2 [chemicalbook.com]

- 10. p-Chlorophenacyl bromide | C8H6BrClO | CID 68303 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. p-Chlorophenacyl Bromide [drugfuture.com]

- 12. biosynth.com [biosynth.com]

- 13. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]

- 14. benchchem.com [benchchem.com]

- 15. Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 16. researchgate.net [researchgate.net]

- 17. m.youtube.com [m.youtube.com]

- 18. youtube.com [youtube.com]

- 19. m.youtube.com [m.youtube.com]

- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 21. benchchem.com [benchchem.com]

- 22. Separation of 2-Bromo-3’-chloroacetophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 23. ptfarm.pl [ptfarm.pl]

- 24. echemi.com [echemi.com]

- 25. fishersci.com [fishersci.com]

- 26. assets.thermofisher.cn [assets.thermofisher.cn]

- 27. cdhfinechemical.com [cdhfinechemical.com]

2-Bromo-1-(3-chlorophenyl)ethanone structural formula and IUPAC name

An In-Depth Technical Guide to 2-Bromo-1-(3-chlorophenyl)ethanone: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a halogenated aryl ketone of significant interest to the scientific community. Identified by its CAS Number 41011-01-2, this compound serves as a critical intermediate in the synthesis of more complex organic molecules, particularly within the pharmaceutical and agrochemical sectors.[1] This document details its chemical structure, physicochemical properties, primary synthetic routes with mechanistic insights, and key applications, including its investigated role as a potential therapeutic agent. Furthermore, it outlines essential safety, handling, and storage protocols for laboratory and industrial use. The guide is intended for researchers, chemists, and professionals in drug development who require a detailed understanding of this versatile reagent.

Chemical Identity and Structural Elucidation

This compound is a derivative of acetophenone, distinguished by two halogen substitutions: a chlorine atom on the meta-position (C3) of the phenyl ring and a bromine atom on the alpha-carbon of the ethanone moiety.[1] This specific arrangement of electron-withdrawing groups profoundly influences its chemical reactivity.

-

IUPAC Name : this compound[2]

-

Synonyms : 2-Bromo-3'-chloroacetophenone, 3-Chlorophenacyl bromide, m-Chlorophenacyl bromide[2][3]

-

Canonical SMILES : C1=CC(=CC(=C1)Cl)C(=O)CBr[1]

The structure has been confirmed through various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, with X-ray crystallography studies revealing a planar carbonyl group.[1]

Caption: Structural Formula of this compound.

Physicochemical Properties

The physical and chemical characteristics of this compound are summarized below. These properties are essential for designing experimental conditions, ensuring safe handling, and predicting its behavior in chemical reactions.

| Property | Value | Source(s) |

| Molecular Weight | 233.49 g/mol | [1][2][4] |

| Physical Description | Solid, often as needles | [2] |

| Solubility | Soluble in alcohol | [1] |

| Hydrogen Bond Donor Count | 0 | [2][4] |

| Hydrogen Bond Acceptor Count | 1 | [2][4] |

| Rotatable Bond Count | 2 | [4] |

| XLogP3 | 3.3 | [2] |

Synthesis and Manufacturing

The most direct and common method for synthesizing this compound is through the selective bromination of 3-chloroacetophenone at the alpha position to the carbonyl group.[1]

Underlying Mechanism: Acid-Catalyzed Enolization

This reaction proceeds via an acid-catalyzed enolization mechanism. The process is initiated by the protonation of the carbonyl oxygen, which enhances the acidity of the alpha-protons. This facilitates a keto-enol tautomerization, forming an enol intermediate. This electron-rich enol then undergoes an electrophilic attack by bromine (Br₂) to yield the final α-brominated product.[1] The use of an acid catalyst is crucial for controlling the reaction and ensuring the selective bromination at the desired position.

Experimental Protocol: Bromination of 3-Chloroacetophenone

The following protocol describes a representative synthesis. Note: This procedure should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reaction Setup : In a three-necked flask equipped with a stirrer, thermometer, and reflux condenser, dissolve 3-chloroacetophenone (1 equivalent) in a suitable solvent such as acetic acid.[5]

-

Initiation : Add a catalytic amount of a radical initiator like benzoyl peroxide.[5]

-

Bromination : Slowly add N-Bromosuccinimide (NBS) (1.1 equivalents) to the solution while maintaining a controlled temperature.[5] The reaction is typically heated to reflux for several hours to ensure complete conversion.[5]

-

Work-up : After the reaction is complete (monitored by TLC or GC-MS), cool the mixture. The solvent is often removed under reduced pressure.[5]

-

Purification : The crude product is then poured into water to precipitate the solid.[5] The precipitate is filtered, washed with water to remove impurities, and dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., benzene or ethanol) to yield the final product as white, needle-shaped crystals.[5]

Caption: General workflow for the synthesis of the target compound.

Chemical Reactivity and Applications

Reactivity Profile

The chemical behavior of this compound is dominated by the reactivity of the α-bromo ketone moiety.[1] The presence of two electron-withdrawing groups—the carbonyl oxygen and the alpha-bromine—makes the alpha-carbon highly electrophilic and susceptible to nucleophilic substitution reactions.[1] This allows the bromine atom to be readily displaced by a wide range of nucleophiles, making it an exceptionally useful building block in organic synthesis.

Applications in Organic Synthesis

This compound is a valuable intermediate for constructing more complex molecules.[1] Its ability to react with nucleophiles is exploited in the synthesis of various heterocyclic compounds, which are core structures in many biologically active molecules.[1] For example, it has been used in reactions like the Bischler–Möhlau indole synthesis, where α-bromoacetophenones react with anilines to form 2-arylindoles.[1] Its utility extends to the development of pharmaceuticals, agrochemicals, and materials with specific industrial properties.[1]

Role in Drug Development and Medicinal Chemistry

Beyond its role as a synthetic intermediate, this compound has been directly investigated for its potential therapeutic effects. Research suggests it may act as a selective agonist for the Cannabinoid receptor type 2 (CB2).[1] CB2 receptors are concentrated in the immune system, and their activation is linked to immunomodulatory and anti-inflammatory responses.[1] This mechanism has led to its exploration in the context of treating chronic schizophrenia and other psychotic disorders, where neuroinflammation is an implicated factor.[1]

Safety, Handling, and Storage

Due to its hazardous nature, strict safety protocols must be followed when handling this compound.

-

Hazard Identification : The compound is classified as an irritant. It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6][7] It is also a lachrymator, a substance that irritates the eyes and causes tearing.[2][7]

-

Personal Protective Equipment (PPE) :

-

First-Aid Measures :

-

If Inhaled : Remove the person to fresh air. If breathing is difficult, give oxygen.[6][7]

-

If on Skin : Wash off immediately with plenty of soap and water for at least 15 minutes.[7][8]

-

If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[6][8]

-

-

Storage : Store in a dry, cool, and well-ventilated place.[7] Keep the container tightly closed and store locked up.[6] Recommended storage is often in a refrigerator at 2-8°C.[3][9]

Conclusion

This compound is a highly functionalized aryl ketone with significant utility in synthetic chemistry. Its defined structural features, particularly the reactive α-bromo group, make it an indispensable precursor for a variety of complex organic molecules, including novel pharmaceutical agents. While its synthesis is straightforward, its hazardous properties, notably its potent irritant and lachrymatory effects, demand rigorous safety and handling procedures. Continued research into its applications, especially in medicinal chemistry, underscores its importance to the scientific and drug development communities.

References

-

PubChem. 2-Bromo-3'-chloroacetophenone | C8H6BrClO | CID 38738. National Center for Biotechnology Information. [Link]

-

Pharmaffiliates. 2-Bromo-1-(3-chlorophenyl)ethan-1-one | CAS No : 41011-01-2. [Link]

- Google Patents. CN103755540A - Synthesis method of 2-chloro-3'-bromoacetophenone.

Sources

- 1. Buy this compound | 41011-01-2 [smolecule.com]

- 2. 2-Bromo-3'-chloroacetophenone | C8H6BrClO | CID 38738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. chemscene.com [chemscene.com]

- 5. CN103755540A - Synthesis method of 2-chloro-3'-bromoacetophenone - Google Patents [patents.google.com]

- 6. echemi.com [echemi.com]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. fishersci.com [fishersci.com]

- 9. 41011-01-2|this compound|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to 2-Bromo-1-(3-chlorophenyl)ethanone and its Synonymous Nomenclature

Executive Summary: This technical guide provides a comprehensive overview of 2-Bromo-1-(3-chlorophenyl)ethanone, a pivotal chemical intermediate in organic synthesis and drug discovery. The document delves into its extensive list of synonyms, detailed physicochemical properties, and critical safety information. Furthermore, it explores the compound's significant applications, particularly in the synthesis of heterocyclic compounds and its emerging role in medicinal chemistry as a potential therapeutic agent. This guide is intended for researchers, scientists, and professionals in drug development, offering expert insights into its reactivity, synthesis protocols, and biological significance.

Nomenclature and Chemical Identity

This compound is known by a variety of synonyms in chemical literature and commercial catalogs, which can often be a source of confusion. A clear understanding of its various names is crucial for accurate literature searches and procurement.

The systematic IUPAC name for this compound is This compound . However, it is frequently referred to by several other names, including:

-

3'-Chloro-2-bromoacetophenone

-

m-Chlorophenacyl bromide[1]

-

3-Chlorophenacyl bromide[1]

-

α-Bromo-3-chloroacetophenone

-

Ethanone, 2-bromo-1-(3-chlorophenyl)-[1]

A comprehensive list of its identifiers is provided in the table below for unambiguous identification.

| Identifier | Value |

| CAS Number | 41011-01-2 |

| Molecular Formula | C₈H₆BrClO |

| Molecular Weight | 233.49 g/mol [1] |

| InChI | InChI=1S/C8H6BrClO/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4H,5H2 |

| InChIKey | KJVRURZDIOVSSQ-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)Cl)C(=O)CBr |

Physicochemical Properties and Safety Data

This compound is a solid at room temperature, typically appearing as needles.[1] Its physicochemical properties and safety data are summarized in the following table.

| Property | Value |

| Appearance | Solid (needles)[1] |

| Melting Point | 39-43 °C |

| Boiling Point | No data available |

| Signal Word | Warning |

| Hazard Statements | H302, H315, H319, H335 |

| Precautionary Statements | P261, P264, P270, P301 + P312, P302 + P352, P305 + P351 + P338 |

| Hazard Classifications | Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, STOT SE 3 |

| Target Organs | Respiratory system |

| Personal Protective Equipment | Dust mask type N95 (US), Eyeshields, Gloves |

Safety and Handling: This compound is an irritant and a lachrymator, meaning it can cause skin and eye irritation, as well as induce tearing.[1] It may also cause skin sensitization.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times when handling this chemical. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.

Applications in Organic Synthesis and Drug Discovery

The reactivity of this compound, primarily due to the presence of the α-bromo ketone moiety, makes it a valuable intermediate in a variety of organic transformations.[2] Its utility is particularly pronounced in the synthesis of heterocyclic compounds, which are core scaffolds in many pharmaceutical agents.[2]

Synthesis of 2-Arylindoles via the Bischler–Möhlau Indole Synthesis

A significant application of this compound is in the Bischler–Möhlau indole synthesis, a classic method for preparing 2-arylindoles.[2] This reaction involves the condensation of an α-bromoacetophenone with an excess of an aniline. The causality behind the choice of an α-bromo ketone lies in its ability to undergo nucleophilic substitution with the aniline, initiating a cascade of reactions that ultimately leads to the formation of the indole ring.

The general mechanism for the Bischler-Möhlau indole synthesis is depicted below:

Caption: Bischler-Möhlau Indole Synthesis Workflow.

Potential as a Selective Cannabinoid Receptor 2 (CB2) Agonist

Emerging research has identified this compound as a potential selective agonist for the Cannabinoid Receptor 2 (CB2).[2] The CB2 receptor is primarily expressed in the immune system and is a promising therapeutic target for a range of conditions, including chronic pain, inflammation, and neurodegenerative diseases, without the psychoactive side effects associated with CB1 receptor activation.

The proposed mechanism of action involves the interaction of the molecule with the CB2 receptor, which can trigger a cascade of intracellular signaling events.[2] This activation may help to modulate neuroinflammation, a process implicated in the pathophysiology of conditions like chronic schizophrenia.[2] Further research into the structure-activity relationship of this compound and its derivatives could lead to the development of novel therapeutics targeting the CB2 receptor.

Detailed Experimental Protocol: Synthesis of α-Bromoacetophenone Derivatives

The following is a representative, self-validating protocol for the α-bromination of an acetophenone derivative, which is the precursor to this compound. This protocol is adapted from a method developed for undergraduate chemistry experiments, emphasizing safety and efficiency.[3]

Objective: To synthesize an α-bromoacetophenone derivative from the corresponding acetophenone using a safe and effective brominating agent.

Materials:

-

Acetophenone derivative (e.g., 4-chloroacetophenone) (1.0 eq)

-

Pyridine hydrobromide perbromide (1.1 eq)[3]

-

Glacial acetic acid (solvent)

-

50 mL round-bottom flask

-

Condensing tube

-

Stirring apparatus

-

Heating mantle

Procedure:

-

Reaction Setup: In a 50 mL round-bottom flask equipped with a condensing tube and a magnetic stir bar, combine the acetophenone derivative (e.g., 0.77 g, 5.0 mmol of 4-chloroacetophenone) and pyridine hydrobromide perbromide (1.76 g, 5.5 mmol).[3]

-

Solvent Addition: Add glacial acetic acid (20 mL) to the flask.[3]

-

Reaction Conditions: Stir the reaction mixture at 90 °C.[3] The progress of the reaction can be monitored by thin-layer chromatography (TLC). The optimal reaction time is typically around 3 hours.[3]

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Isolation and Purification: The product can be isolated and purified through standard techniques such as extraction and recrystallization.

Causality of Experimental Choices:

-

Pyridine hydrobromide perbromide: This reagent is chosen as a safer alternative to liquid bromine, which is highly corrosive and volatile. It acts as a solid source of bromine, making it easier and safer to handle in a laboratory setting.

-

Acetic Acid: Acetic acid serves as a suitable solvent for the reactants and facilitates the reaction by promoting the enolization of the ketone, which is a key step in the α-bromination mechanism.

-

Temperature: The reaction is heated to 90 °C to increase the reaction rate and ensure a reasonable reaction time for a laboratory setting.

References

-

Gao, Y., Chen, N., Jiang, X., & Yang, X. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. BMC Chemistry, 18(1), 38. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 38738, 2-Bromo-3'-chloroacetophenone. Retrieved from [Link]

Sources

- 1. 2-Bromo-3'-chloroacetophenone | C8H6BrClO | CID 38738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 41011-01-2 [smolecule.com]

- 3. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling and Use of α-Bromo-3-chloroacetophenone

This guide provides comprehensive safety protocols and handling instructions for α-Bromo-3-chloroacetophenone, a versatile but hazardous reagent. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural checklists to offer a deep understanding of the chemical's intrinsic properties and the causality behind the recommended safety measures. By grounding these protocols in scientific principles, this guide aims to foster a culture of safety and ensure self-validating laboratory practices.

Understanding the Inherent Hazards: Reactivity as the Root Cause

α-Bromo-3-chloroacetophenone (CAS No: 41011-01-2) is an α-halo ketone, a class of compounds recognized for their utility in organic synthesis, particularly in the construction of heterocyclic molecules and as intermediates in pharmaceuticals.[1] However, the very chemical features that make it a valuable synthetic building block are also the source of its significant hazards.

The core of its reactivity lies in the electrophilic nature of the α-carbon, which is bonded to a bromine atom. The adjacent carbonyl group acts as a potent electron-withdrawing group, polarizing the carbon-bromine bond and making the α-carbon highly susceptible to nucleophilic attack.[2][3] This enhanced reactivity is the fundamental reason for the compound's hazardous properties. Biological macromolecules, rich in nucleophilic functional groups (e.g., thiols in cysteine, amines in lysine), can readily react with α-Bromo-3-chloroacetophenone. This covalent modification of proteins and other biomolecules disrupts their normal function, leading to cellular damage and initiating an inflammatory response.[4]

This reactivity manifests in the following primary hazards:

-

Severe Skin and Eye Irritation/Corrosion: Contact with skin or eyes leads to rapid irritation and can cause chemical burns.[4][5] The electrophilic nature of the compound allows it to react with proteins and other molecules in these tissues, causing cellular damage.

-

Respiratory Tract Irritation: Inhalation of the dust can cause irritation to the respiratory system.[4][5]

-

Lachrymator: The compound is a potent lachrymator, meaning it causes immediate tearing, pain, and irritation to the eyes upon exposure.[6][7] This is a direct result of its reaction with nerve endings in the cornea.

-

Toxicity: The compound is harmful if swallowed.[8]

A Systematic Approach to Safety: The Hierarchy of Controls

To mitigate the risks associated with α-Bromo-3-chloroacetophenone, a systematic approach based on the hierarchy of controls is essential. This framework prioritizes the most effective control measures to ensure personnel safety.

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

-

Elimination/Substitution: The most effective control is to eliminate the use of α-Bromo-3-chloroacetophenone if possible. If not, consider substituting it with a less hazardous reagent that can achieve the same synthetic outcome.

-

Engineering Controls: These are physical changes to the workspace that isolate personnel from the hazard.

-

Chemical Fume Hood: All handling of α-Bromo-3-chloroacetophenone, including weighing, dispensing, and reaction setup, must be performed in a certified chemical fume hood to prevent inhalation of the dust and to contain any potential spills.[9]

-

Ventilation: Ensure adequate ventilation in the laboratory.[10]

-

-

Administrative Controls: These are work practices and procedures that reduce the risk of exposure.

-

Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all experiments involving this reagent.

-

Training: All personnel must be thoroughly trained on the hazards, handling procedures, and emergency response for α-Bromo-3-chloroacetophenone.[9]

-

Restricted Access: Limit access to areas where this chemical is being used to authorized personnel only.[5]

-

-

Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with other controls.

Personal Protective Equipment (PPE): The Final Barrier

The selection and proper use of PPE are critical for preventing exposure.

| PPE Item | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles and a face shield.[11] | Protects against dust particles and splashes, which can cause severe eye irritation and damage.[4] |

| Hand Protection | Chemically resistant gloves (e.g., nitrile or neoprene).[2][12] | Prevents skin contact, which can lead to irritation and chemical burns.[4] |

| Skin and Body Protection | A lab coat, long pants, and closed-toe shoes.[11] | Protects the skin from accidental spills and contamination. |

| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.[8] | Required when engineering controls are insufficient to maintain exposure below acceptable limits, or during spill cleanup. |

Detailed Protocols for Safe Handling and Storage

4.1. Handling:

-

Preparation: Before handling, ensure that a chemical spill kit is readily available and that the location of the nearest safety shower and eyewash station is known.[12]

-

Weighing and Dispensing: Conduct all weighing and dispensing of the solid compound inside a chemical fume hood.[9] Use a disposable weighing boat to avoid contamination of balances.

-

Reaction Setup: Set up all reactions in a chemical fume hood. Add the reagent slowly and in a controlled manner to the reaction mixture.

-

Post-Reaction: After the reaction is complete, quench any unreacted reagent before workup. A common method is to add a nucleophilic quenching agent, such as a solution of sodium bisulfite.

-

Housekeeping: Clean all spills immediately. Decontaminate all surfaces and equipment that have come into contact with the chemical.[5]

4.2. Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]

-

Keep away from incompatible materials such as strong oxidizing agents and bases.[13]

-

The recommended storage temperature is between 2-8°C.[8]

Emergency Procedures: A Rapid and Coordinated Response

In the event of an exposure or spill, a swift and correct response is crucial to minimize harm.

Caption: Emergency response workflow for a chemical spill.

5.1. First Aid Measures:

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[14][15] Seek immediate medical attention.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water.[3][14] Remove contaminated clothing. Seek medical attention if irritation persists.

-

Inhalation: Move the person to fresh air.[3][16] If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[13] Rinse mouth with water. Seek immediate medical attention.

5.2. Spill Response:

-

Minor Spills (small quantity, contained):

-

Alert personnel in the immediate area.

-

Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).[17]

-

Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[18]

-

Decontaminate the spill area with a suitable solvent, followed by soap and water.

-

-

Major Spills (large quantity, uncontained, or if you are unsure):

Waste Disposal

All waste containing α-Bromo-3-chloroacetophenone must be treated as hazardous waste.

-

Collect all solid waste (e.g., contaminated absorbent material, disposable labware) in a clearly labeled, sealed container.

-

Collect liquid waste in a separate, labeled, and sealed container. If possible, quench reactive waste streams with a suitable nucleophile before collection.

-

Dispose of all hazardous waste through your institution's EHS department in accordance with local, state, and federal regulations.[6][19]

Conclusion

α-Bromo-3-chloroacetophenone is a valuable reagent whose utility is matched by its hazardous nature. A thorough understanding of its chemical reactivity provides the foundation for implementing robust safety protocols. By adhering to the hierarchy of controls, utilizing appropriate PPE, and being prepared for emergencies, researchers can handle this compound safely and effectively. A proactive and informed approach to safety is paramount in any laboratory setting, and this guide serves as a critical resource for those working with this and other reactive chemicals.

References

-

The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

-

Pearson, R. G., Langer, S. H., Williams, F. V., & McGuire, W. J. (1952). Mechanism of the Reaction of α-Haloketones with Weakley Basic Nucleophilic Reagents. Journal of the American Chemical Society, 74(20), 5130–5132. Retrieved from [Link]

-

Russell, G. A., & Ros, F. (1985). Reactions of nucleophiles with α-halo ketones. Journal of the American Chemical Society, 107(9), 2504–2511. Retrieved from [Link]

-

Tear gases and irritant incapacitants. 1-chloroacetophenone, 2-chlorobenzylidene malononitrile and dibenz[b,f]-1,4-oxazepine. (2003). PubMed. Retrieved from [Link]

-

Laboratory Chemical Spill Cleanup and Response Guide. (n.d.). The City University of New York (CUNY). Retrieved from [Link]

-

Guidance for Hazardous Waste Spill Cleanup in Laboratories. (n.d.). University of Tennessee, Knoxville. Retrieved from [Link]

-

Laboratory Chemical Spill Response Plan. (2019, October 16). OnePointe Solutions. Retrieved from [Link]

-

Guide for Chemical Spill Response. (n.d.). American Chemical Society. Retrieved from [Link]

-

Spill Clean up Procedure. (n.d.). The University of British Columbia. Retrieved from [Link]

-

First Aid Procedures for Chemical Hazards. (n.d.). Centers for Disease Control and Prevention (CDC). Retrieved from [Link]

-

First Aid Strategies for Managing Exposure to Toxic Substances. (n.d.). MyCPR NOW. Retrieved from [Link]

-

First Aid: Chemical Exposure. (n.d.). UMass Memorial Health. Retrieved from [Link]

-

2-Bromo-3'-chloroacetophenone. (n.d.). Haz-Map. Retrieved from [Link]

-

2-Bromo-3'-chloroacetophenone | C8H6BrClO | CID 38738. (n.d.). PubChem. Retrieved from [Link]

-

2-bromo-4'-chloro acetophenone cas no 536-38-9 - Safety Data Sheet. (n.d.). Retrieved from [Link]

-

α-Bromo-4-chloroacetophenone. (2024, April 9). ChemBK. Retrieved from [Link]

-

Mechanisms of chemically induced skin irritation. I. Studies of time course, dose response, and components of inflammation in the laboratory mouse. (n.d.). PubMed. Retrieved from [Link]

-

Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Academies Press. Retrieved from [Link]

-

Ten Tips for Handling Hazardous Chemicals in a Lab. (2022, November 23). Lab Manager. Retrieved from [Link]

-

Mechanisms of Eye Irritation and Chemical Categories. (n.d.). ResearchGate. Retrieved from [Link]

- Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon. (n.d.). Google Patents.

Sources

- 1. Electrophilic agents - Tumour Site Concordance and Mechanisms of Carcinogenesis - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Article - Laboratory Safety Manual - ... [policies.unc.edu]

- 6. Tear gases and irritant incapacitants. 1-chloroacetophenone, 2-chlorobenzylidene malononitrile and dibenz[b,f]-1,4-oxazepine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tear gas--harassing agent or toxic chemical weapon? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]

- 9. thesafetygeek.com [thesafetygeek.com]

- 10. onepointesolutions.com [onepointesolutions.com]

- 11. Quantitative structure-Activity relationships for skin irritation and corrosivity of neutral and electrophilic organic chemicals. | Semantic Scholar [semanticscholar.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. ccny.cuny.edu [ccny.cuny.edu]

- 14. Tear Gas and Pepper Spray Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. artsci.usu.edu [artsci.usu.edu]

- 16. mmsl.cz [mmsl.cz]

- 17. ehs.utk.edu [ehs.utk.edu]

- 18. acs.org [acs.org]

- 19. iaea.org [iaea.org]

A Technical Guide to the Electrophilicity and Synthetic Utility of 2-Bromo-1-(3-chlorophenyl)ethanone

Abstract

2-Bromo-1-(3-chlorophenyl)ethanone, a member of the α-haloketone class, is a potent electrophile and a highly versatile intermediate in modern organic synthesis and medicinal chemistry. Its reactivity is governed by a unique confluence of structural and electronic factors, including a polarized carbonyl group, an excellent bromide leaving group, and the inductive effects of a meta-substituted chlorine on the aromatic ring. This guide provides an in-depth analysis of the molecule's electrophilic nature, grounded in mechanistic principles and supported by experimental and computational evidence. We will dissect the key factors that dictate its reactivity, present methodologies for its assessment, and explore its application in the synthesis of complex chemical entities, including novel therapeutic agents. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this important synthetic building block.

Part 1: Molecular Architecture and Intrinsic Reactivity

This compound, also known as 3-chlorophenacyl bromide, possesses the molecular formula C₈H₆BrClO.[1] Its structure is characterized by a 3-chlorophenyl ring attached to a bromoacetyl group. The exceptional reactivity of this compound stems from the synergistic effects of its functional groups, which create a highly electrophilic center at the α-carbon.

The primary drivers of this reactivity are:

-

The Carbonyl Group (C=O): The electronegative oxygen atom strongly withdraws electron density from the adjacent carbonyl carbon. This inductive effect is relayed to the α-carbon, rendering it electron-deficient.

-

The α-Bromine Atom: Bromine is an effective leaving group, capable of stabilizing a negative charge as a bromide ion (Br⁻). The carbon-bromine bond is polarized towards the bromine, further increasing the partial positive charge on the α-carbon.

This combination of an electron-withdrawing group and a good leaving group makes the α-carbon highly susceptible to attack by a wide range of nucleophiles.[2] The predominant mechanism for this transformation is the bimolecular nucleophilic substitution (SN2) reaction.[3]

Caption: Generalized SN2 mechanism at the α-carbon of this compound.

In the SN2 mechanism, the nucleophile attacks the α-carbon from the side opposite the bromine atom (backside attack). This proceeds through a trigonal bipyramidal transition state where the nucleophile and the leaving group are partially bonded to the α-carbon.[3] The reaction concludes with the departure of the bromide ion and the formation of a new bond with the nucleophile.

Part 2: Dissecting Electrophilicity: The Role of Aromatic Substitution

While the α-bromo ketone moiety is intrinsically reactive, the substituent on the phenyl ring plays a critical role in modulating the electrophilicity of the reaction center. In this compound, the chlorine atom at the meta-position significantly enhances the molecule's reactivity.

The 3-chloro substituent exerts a powerful electron-withdrawing inductive effect (-I). This effect pulls electron density from the aromatic ring, which in turn withdraws density from the carbonyl group. This cascade of induction further polarizes the carbonyl bond and, consequently, increases the partial positive charge on the α-carbon, making it an even more attractive target for nucleophiles.

Caption: Experimental workflow for kinetic analysis of electrophilicity.

B. Computational Approach: Density Functional Theory (DFT)

Computational chemistry offers a powerful tool for predicting and understanding electrophilicity without the need for laboratory experiments. Methods like Density Functional Theory (DFT) can calculate various electronic properties of a molecule.

A key indicator of electrophilicity is the energy of the Lowest Unoccupied Molecular Orbital (LUMO) . A lower LUMO energy signifies that the molecule is a better electron acceptor and therefore a stronger electrophile. For this compound, the LUMO is primarily localized on the α-carbon and the C-Br antibonding orbital, confirming this site's susceptibility to nucleophilic attack.

Furthermore, computational studies on the SN2 reaction of phenacyl bromides with nucleophiles like pyridines have shown that electron-withdrawing groups on the phenyl ring (such as 3-chloro) lead to a "tighter" and more stabilized transition state. [4]This computational finding aligns perfectly with experimental kinetic data, providing a deeper mechanistic understanding of why these substituents accelerate the reaction. [4]

Part 4: Applications in Synthesis and Drug Discovery

The reliable and predictable reactivity of this compound makes it a valuable building block for constructing more complex molecules. [2]

-

Organic Synthesis: It is widely used as a key intermediate for synthesizing a variety of heterocyclic compounds, which form the core of many pharmaceutical and agrochemical products. [2][5]For instance, it can react with thioamides or thioureas to form thiazole rings, or with anilines in variations of the Bischler–Möhlau indole synthesis. [2]

-

Medicinal Chemistry & Drug Development: The compound itself has been identified as a molecule of therapeutic interest. Studies have investigated its potential as a selective Cannabinoid receptor type 2 (CB2) agonist . [2]The proposed mechanism suggests that by activating CB2 receptors, which are highly expressed in immune cells, the compound could modulate neuroinflammatory processes implicated in the pathophysiology of disorders like schizophrenia. [2]This application highlights a shift from using the molecule solely as a reactive intermediate to exploring its own biological activity.

Conclusion

This compound is a highly electrophilic compound whose reactivity is precisely tuned by its molecular structure. The combination of the α-bromo ketone framework and the electron-withdrawing 3-chloro substituent creates a potent and selective site for SN2 reactions. This predictable reactivity has been leveraged extensively in organic synthesis to create complex molecular scaffolds. As demonstrated by both experimental kinetics and computational modeling, its electrophilicity is well-understood and quantifiable. The emerging exploration of its own bioactivity, particularly in the context of neuroinflammation, opens new avenues for its application in drug discovery, cementing its status as a cornerstone reagent for chemical and pharmaceutical research.

References

-

Hu, Y., & Cordes, E. H. (1970). Structure-reactivity effects in the breakdown of hemiacetals of .alpha.-bromoacetophenone. Change in rate-limiting step for base catalysis. Journal of the American Chemical Society, 92(7), 2061–2066. [Link]

-

Nagy, P. I., & Durant, G. J. (2008). Mechanism of nucleophilic substitutions at phenacyl bromides with pyridines. A computational study of intermediate and transition state. Journal of Physical Organic Chemistry, 21(10), 874-884. [Link]

-

Smith, J. H., & Kaiser, E. T. (1969). Nucleophilic reactions of .alpha.-bromoacetophenone oxime. Preparation of anti-acetophenone oxime. The Journal of Organic Chemistry, 34(4), 1045–1048. [Link]

-

Ito, S., Kakehi, A., & Miwa, T. (1992). Reaction of α-Bromoaetophenone Phenylsulfonylhydrazones. A New Synthetic Route to 2-Arylimidazoisoquinolines and -quinolines. ChemInform, 23(16). [Link]

-

MySkinRecipes. 1-(2-Bromo-3-chlorophenyl)ethanone. [Link]

-

Cebeci, Y. U., & Karaoğlu, Ş. A. (2021). Design and microwave-assisted synthesis of a novel Mannich base and conazole derivatives and their biological assessment. ResearchGate. [Link]

-

Wang, Y., et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. Royal Society Open Science, 11(2), 231362. [Link]

-

Rammurthy, B., et al. (n.d.). Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha- Bromoketones from Secondary Alcohols Using Ammonium Bromide and Oxone. The Royal Society of Chemistry. [Link]

-

Wang, Y., et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. ResearchGate. [Link]

-

Kalendra, D. M., & Sickles, B. R. (2003). Diminished reactivity of ortho-substituted phenacyl bromides toward nucleophilic displacement. The Journal of Organic Chemistry, 68(4), 1594–1596. [Link]

-

University of Wisconsin-Madison Chemistry Department. (n.d.). Experiment 5: Nucleophilic Substitution Reactions (SN1/SN2). [Link]

-

Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). [Link]

-

R Discovery. (n.d.). Substituted Phenacyl Bromides Research Articles. [Link]

-

Reddit. (2022, January 10). Hello! >.< Please please help me, What's the product of this nucleophilic substitution reaction??& would it be SN1 or SN2 ..& why & how ?[Link]

-

Sunway Pharm Ltd. (n.d.). This compound. [Link]

-

PubChem. (n.d.). 2-Bromo-3'-chloroacetophenone. [Link]

-

Al-Shamary, R. K. (2011). Kinetic studies of the reaction of phenacyl bromide derivatives with sulfur nucleophiles. Journal of Physical Organic Chemistry, 24(10), 940-946. [Link]

-

Nawrocka, W., et al. (2022). N-Phenacyldibromobenzimidazoles—Synthesis Optimization and Evaluation of Their Cytotoxic Activity. Molecules, 27(14), 4410. [Link]

Sources

- 1. 2-Bromo-3'-chloroacetophenone | C8H6BrClO | CID 38738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 41011-01-2 [smolecule.com]

- 3. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. 1-(2-Bromo-3-chlorophenyl)ethanone [myskinrecipes.com]

reactivity of the α-bromo ketone moiety in 2-Bromo-1-(3-chlorophenyl)ethanone

An In-Depth Technical Guide to the Reactivity of the α-Bromo Ketone Moiety in 2-Bromo-1-(3-chlorophenyl)ethanone

Introduction: The α-Bromo Ketone as a Versatile Electrophilic Hub

The α-halo ketone is a cornerstone functional group in synthetic organic chemistry, prized for its dual reactivity. The electron-withdrawing nature of the carbonyl group acidifies the α-protons, facilitating enolate formation, while the adjacent halogen serves as an excellent leaving group in nucleophilic substitution reactions. This guide focuses on a specific, yet broadly representative, member of this class: this compound (CAS No. 41011-01-2).[1]

This molecule, a halogenated arylketone with the formula C₈H₆BrClO, features a highly reactive α-bromo ketone moiety.[1] Its reactivity is modulated by the electronic influence of the 3-chlorophenyl group, making it a valuable intermediate in the synthesis of complex organic molecules, particularly in the realms of pharmaceuticals and agrochemicals.[1] This document serves as a technical exploration of its core reactivity, providing researchers and drug development professionals with mechanistic insights and actionable experimental protocols.

Structural and Electronic Profile

The reactivity of this compound is dictated by its electronic architecture. Two powerful electron-withdrawing groups—the carbonyl oxygen and the α-bromine—render the α-carbon highly electrophilic and susceptible to nucleophilic attack.[1] The 3-chloro substituent on the phenyl ring further enhances this electrophilicity through its inductive effect. This unique electronic arrangement makes the compound a potent alkylating agent and a versatile precursor for a variety of chemical transformations.

| Property | Value | Source |

| CAS Number | 41011-01-2 | [1] |

| Molecular Formula | C₈H₆BrClO | [1][2] |

| Molecular Weight | 233.49 g/mol | [1][2] |

| IUPAC Name | This compound | [1][2] |

| Synonyms | 3-Chlorophenacyl bromide, m-Chlorophenacyl bromide | [2][3] |

| Appearance | Solid, often described as needles | [2] |

Core Reactivity I: Nucleophilic Substitution

The most prominent reaction pathway for α-bromo ketones is nucleophilic substitution, where the bromine atom is displaced by a wide range of nucleophiles. These reactions typically proceed via an Sₙ2 mechanism, resulting in the inversion of configuration if the α-carbon is chiral.[4] The high reactivity of this compound allows these substitutions to occur under relatively mild conditions.

Mechanistic Rationale

The Sₙ2 mechanism is favored due to the accessibility of the primary α-carbon and the presence of a good leaving group (Br⁻). The rate of reaction is dependent on the concentration of both the α-bromo ketone and the incoming nucleophile. The electron-withdrawing carbonyl group stabilizes the transition state, accelerating the reaction.

Caption: Generalized Sₙ2 reaction at the α-carbon.

Experimental Protocol: Synthesis of 2-Amino-4-(3-chlorophenyl)thiazole

This protocol details a classic Hantzsch thiazole synthesis, a common application of α-bromo ketones in constructing heterocyclic scaffolds.

Workflow Diagram

Caption: Workflow for Hantzsch thiazole synthesis.

Step-by-Step Methodology:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (2.33 g, 10 mmol) and thiourea (0.76 g, 10 mmol).

-

Solvent Addition: Add 40 mL of anhydrous ethanol to the flask.

-

Reflux: Heat the mixture to reflux and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the hydrobromide salt of the product will form.

-

Neutralization: Carefully add a saturated solution of sodium bicarbonate (or dilute ammonium hydroxide) dropwise with stirring until the mixture is neutral (pH ~7-8) to liberate the free base.

-

Isolation: Collect the resulting solid precipitate by vacuum filtration.

-

Washing: Wash the solid sequentially with cold water (2 x 20 mL) and cold diethyl ether (1 x 15 mL) to remove impurities.

-